molecular formula C8H10OS B1595092 2-(Ethylthio)phenol CAS No. 29549-60-8

2-(Ethylthio)phenol

Cat. No. B1595092
CAS No.: 29549-60-8
M. Wt: 154.23 g/mol
InChI Key: CSJBSYKCAKKLKG-UHFFFAOYSA-N
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Patent
US04599451

Procedure details

A mixture of phenol (87.5 g, 0.93 moles), xylene (100 ml), and zirconium tetrachloride (6.0 g, 0.026 moles) was heated to reflux under a slow nitrogen stream. The xylene was distilled through a 10 inch Vigreux column. The distillation was continued over a 2 hour period until the reaction mixture reached 177° C. Approximately 10 g of phenol was distilled with the xylene. The reaction mass was cooled to 150° C., and ethyl disulfide (62.0 g, 0.50 moles) was added. The reaction mixture was heated to 152° C., then heated slowly over a 5 hour period to 180° C., and finally held at 180° C. for an additional 10 hours. Ethyl mercaptan was removed continuously by distillation. The reaction mixture was cooled to 100° C., then vacuum distilled at 100 mm mercury until the pot temperature reached 200° C. to give 70.8 g of distillate. GC analysis indicated the distillate contained 34.0 g of ortho-(ethylthio)phenol (44% yield).
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([S:10]SCC)[CH3:9]>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].C1(C)C(C)=CC=CC=1>[CH2:8]([S:10][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[CH3:9] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
87.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
6 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
C(C)SSCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a slow nitrogen stream
DISTILLATION
Type
DISTILLATION
Details
The xylene was distilled through a 10 inch Vigreux column
DISTILLATION
Type
DISTILLATION
Details
The distillation
CUSTOM
Type
CUSTOM
Details
reached 177° C
DISTILLATION
Type
DISTILLATION
Details
Approximately 10 g of phenol was distilled with the xylene
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 152° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated slowly over a 5 hour period to 180° C.
Duration
5 h
WAIT
Type
WAIT
Details
finally held at 180° C. for an additional 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
Ethyl mercaptan was removed continuously by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 100° C.
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled at 100 mm mercury until the pot temperature
CUSTOM
Type
CUSTOM
Details
reached 200° C.
CUSTOM
Type
CUSTOM
Details
to give 70.8 g of distillate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)SC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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